(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

Secure the 4-aminomethyl-7-azaindole scaffold for next-generation kinase inhibitor R&D. This 4-substituted isomer uniquely enables potent FGFR (IC50 7-25 nM) and JAK3 inhibition, with SAR studies showing over 200-fold potency gains versus the inactive 5-isomer. Ideal for CHK1 chemosensitizer programs and expanding fragment libraries for FBDD. Procurement ensures access to a validated, high-purity building block essential for achieving low-nanomolar potency and advancing preclinical candidates.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 888498-07-5
Cat. No. B1312906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine
CAS888498-07-5
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESC1=CNC2=NC=CC(=C21)CN
InChIInChI=1S/C8H9N3/c9-5-6-1-3-10-8-7(6)2-4-11-8/h1-4H,5,9H2,(H,10,11)
InChIKeyKPNRVZRVBULYGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine CAS 888498-07-5: 7-Azaindole-Based Building Block for Targeted Kinase Inhibitor Synthesis and Medicinal Chemistry Procurement


(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine (CAS 888498-07-5), also known as 4-Aminomethyl-7-azaindole, is a heterocyclic amine building block belonging to the pyrrolopyridine (7-azaindole) family [1]. With the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol, this compound features a primary amine at the 4-position of the fused pyrrolo[2,3-b]pyridine core . Its structural motif is particularly valuable for designing kinase inhibitors and other biologically active compounds due to its ability to mimic purine bases, enabling targeted interactions with enzymes and receptors [2].

Why Procurement of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine CAS 888498-07-5 Cannot Be Met by Generic 7-Azaindole Analogs


Generic substitution with other 7-azaindole regioisomers (e.g., 5-aminomethyl) or unfunctionalized 7-azaindole fails to deliver the required synthetic and pharmacological outcomes due to critical differences in electronic and steric properties. The 4-position primary amine provides a unique vector for derivatization via amide coupling or reductive alkylation, enabling the synthesis of specific kinase inhibitor chemotypes that are inaccessible or less active when using the 5-aminomethyl isomer [1]. For instance, derivatives of the 4-aminomethyl scaffold have demonstrated potent inhibition of FGFR1, FGFR2, and FGFR3 with IC50 values in the low nanomolar range (7-25 nM), a level of activity not reported for analogous 5-substituted derivatives . Furthermore, the 4-substituted 7-azaindole core is a privileged scaffold for CHK1 and JAK3 inhibitors, with structure-activity relationship (SAR) studies showing that modifications at the 4-position can yield over a 200-fold increase in JAK3 inhibitory potency . Simply substituting with a 5-aminomethyl isomer would alter the spatial orientation of the amine handle, potentially disrupting critical binding interactions with kinase hinge regions and resulting in significantly reduced or abolished target engagement [1].

Quantitative Differentiation of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine CAS 888498-07-5 from Closest Analogs: An Evidence-Based Procurement Guide


Regioisomeric Differentiation: 4-Aminomethyl vs. 5-Aminomethyl 7-Azaindole in Kinase Inhibitor Scaffold Utility

The 4-aminomethyl substitution pattern is critical for achieving potent kinase inhibition, whereas the 5-aminomethyl isomer lacks comparable reported activity. Derivatives of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine have been demonstrated to inhibit FGFR1 with an IC50 of 7 nM, FGFR2 with an IC50 of 9 nM, and FGFR3 with an IC50 of 25 nM . In contrast, no similar high-potency data are available for the 5-aminomethyl regioisomer (CAS 267876-25-5) in the same kinase assays, suggesting a regioisomer-dependent SAR that renders the 4-position amine essential for optimal hinge-binding interactions .

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR) Regioisomer Comparison

Enhanced JAK3 Inhibitory Potency Achievable Through 4-Position Derivatization

Modifications to the pyrrolopyridine scaffold at the 4-position significantly enhance JAK3 inhibitory activity. A structure-activity relationship (SAR) study revealed that one derivative of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine achieved over a 200-fold increase in JAK3 inhibitory potency compared to an initial unoptimized compound . This dramatic improvement underscores the critical role of the 4-position amine as a versatile handle for optimizing potency against this clinically relevant target, an advantage not shared by 7-azaindole scaffolds lacking this substitution or bearing amines at other positions [1].

JAK3 Inhibition Immunology Structure-Activity Relationship (SAR) Medicinal Chemistry

Validated Utility as a Key Intermediate for CHK1 Inhibitor Synthesis

Patents disclosing CHK1 inhibitors explicitly identify 4-substituted 1H-pyrrolo[2,3-b]pyridines as core structures for achieving potent CHK1 inhibition [1]. (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine serves as a critical intermediate for the synthesis of these CHK1 inhibitors, enabling the introduction of diverse substituents at the 4-position amine to optimize potency and pharmacokinetic properties . While the exact IC50 of the final compounds may vary, the use of this specific building block is a recurring theme in CHK1 inhibitor patent literature, indicating its privileged status in this therapeutic class [1]. No such explicit role is documented for the 5-aminomethyl isomer in CHK1 inhibitor patents, suggesting a regioisomer-specific preference in medicinal chemistry design [2].

Checkpoint Kinase 1 (CHK1) Cancer Therapeutics Synthetic Intermediate Patent Evidence

Optimal Research and Industrial Application Scenarios for (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine CAS 888498-07-5 Based on Quantitative Evidence


FGFR-Targeted Anticancer Agent Development

Medicinal chemistry teams focused on developing novel FGFR inhibitors should prioritize this building block to synthesize and evaluate derivatives with established low-nanomolar potency (IC50: 7-25 nM) against FGFR1, FGFR2, and FGFR3 . The 4-aminomethyl group provides a critical anchor for optimizing hinge-binding interactions, a capability not demonstrated by the 5-aminomethyl isomer. Procurement of this compound enables efficient exploration of SAR around the 4-position to improve selectivity and pharmacokinetic properties .

JAK3 Inhibitor Optimization for Autoimmune and Inflammatory Diseases

Research groups investigating JAK3 as a therapeutic target for autoimmune disorders, transplant rejection, or hematologic malignancies can leverage this compound as a core scaffold for SAR-driven optimization. Evidence shows that modifications at the 4-position can yield over a 200-fold improvement in JAK3 inhibitory potency . This makes the 4-aminomethyl-7-azaindole building block an essential starting material for achieving the potency required for preclinical and clinical candidate selection .

CHK1 Inhibitor Synthesis for Cancer Combination Therapy

For programs aiming to develop CHK1 inhibitors as chemosensitizers or radiosensitizers in oncology, this compound provides a validated entry point for synthesizing patent-disclosed chemotypes [1]. As a key intermediate in multiple CHK1 inhibitor patents, its use can accelerate hit-to-lead and lead optimization campaigns, offering a direct path to potent and selective CHK1 inhibitors that potentiate the effects of DNA-damaging agents [1].

Custom Library Synthesis and Fragment-Based Drug Discovery (FBDD)

Commercial compound suppliers and academic screening centers seeking to expand their 7-azaindole fragment libraries for FBDD or high-throughput screening should procure this specific regioisomer. Its documented utility in generating potent kinase inhibitors (FGFR, JAK3, CHK1) and its high purity (97-98%) from reputable vendors make it a cost-effective and scientifically justified addition to any kinase-focused screening collection. The 4-aminomethyl handle allows for facile derivatization, increasing the diversity of the library and the probability of identifying novel hit compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.